N'-hydroxy-2-methylbenzenecarboximidamide;hydrochloride
Description
Systematic IUPAC Name and Alternative Designations
The systematic IUPAC name for the base compound of this substance is N'-hydroxy-2-methylbenzenecarboximidamide , which adheres to the nomenclature rules for substituted amidines. The hydrochloride form, as a salt derivative, retains the parent structure with the addition of a hydrochloric acid counterion. Alternative designations for the compound include 2-methyl Benzamideoxime, N-hydroxy-2-methylbenzene-1-carboximidamide, and o-Tolylamidoxime, reflecting variations in functional group prioritization and substituent positioning. Regulatory and commercial synonyms further expand the nomenclature, such as Methylbenzamide Oxime and Enamine_005069, which are frequently used in chemical databases and supplier catalogs.
Molecular Formula and Structural Representation
The molecular formula of the base compound is C₈H₁₀N₂O , corresponding to a molar mass of 150.18 g/mol . Upon protonation with hydrochloric acid to form the hydrochloride salt, the formula becomes C₈H₁₁ClN₂O , with a theoretical molar mass of 186.64 g/mol (calculated by adding the mass of HCl to the base compound). The structural backbone consists of a benzene ring substituted with a methyl group at the ortho-position (carbon 2) and a carboximidamide group (-C(=NH)-NH-OH) at the para-position (carbon 1). In the hydrochloride form, the amidine nitrogen is protonated, resulting in a cationic species balanced by a chloride anion.
The structural representation can be visualized as:
CH₃
│
Cl⁻ · H₂N-C(=NH⁺-OH)-C₆H₄
This configuration highlights the planar geometry of the benzene ring and the conjugated π-system extending into the amidoxime functional group.
CAS Registry Number and Regulatory Classification
The base compound, N'-hydroxy-2-methylbenzenecarboximidamide, is assigned the CAS Registry Number 40312-14-9 . While the hydrochloride form’s specific CAS number is not explicitly listed in the provided sources, related derivatives such as 2-Methylbenzene-1-carboximidamide hydrochloride (CAS 18636-98-1) demonstrate analogous structural modifications. Regulatory identifiers for the base compound include the European Community (EC) Number 670-308-3 , which facilitates classification under international chemical inventories.
The substance falls under harmonized hazard classifications, including H301 (Toxic if swallowed) and H315 (Causes skin irritation) , though detailed safety profiles are excluded per the article’s scope. Its inclusion in databases such as PubChem and Wikidata (Q72487676) underscores its recognition in chemical research and industrial applications.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
N'-hydroxy-2-methylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-6-4-2-3-5-7(6)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |
InChI Key |
AXRXBOVFSZYMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=NO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Conditions
-
Conversion to Acyl Chloride :
2-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70–80°C) for 4–6 hours, producing 2-methylbenzoyl chloride. Excess SOCl₂ is removed via distillation under reduced pressure. -
Hydroxylamine Coupling :
The acyl chloride intermediate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in an alkaline aqueous solution (pH 10–12) maintained by sodium hydroxide. The exothermic reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature. -
Acidification and Isolation :
The reaction mixture is acidified with concentrated HCl to pH 2–3, precipitating the product. Recrystallization from ethanol-water (3:1 v/v) yields pure N'-hydroxy-2-methylbenzenecarboximidamide hydrochloride as a white crystalline solid.
Key Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (Step 2) | Prevents hydrolysis of hydroxylamine |
| NaOH Concentration | 10% w/v | Ensures complete deprotonation of NH₂OH·HCl |
| Recrystallization Solvent | Ethanol-Water (3:1) | Achieves >95% purity |
Yield : 85–92% under optimized conditions.
Nitrile Precursor Route
An alternative method utilizes 2-methylbenzonitrile as the starting material, leveraging nucleophilic addition of hydroxylamine.
Reaction Mechanism
-
Formation of Amidoxime :
2-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux (78°C) for 12–16 hours, forming the amidoxime intermediate. The reaction is monitored via thin-layer chromatography (TLC). -
Salt Formation :
The amidoxime is treated with HCl gas in diethyl ether, yielding the hydrochloride salt. The product is filtered and washed with cold ether to remove unreacted starting materials.
Advantages Over Acyl Chloride Route
-
Avoids hazardous SOCl₂ handling.
-
Fewer purification steps due to higher selectivity.
Yield : 78–84%, with purity >90% after one recrystallization.
Optimization of Reaction Parameters
Temperature Control
Solvent Systems
| Solvent | Role | Efficiency |
|---|---|---|
| Ethanol | Polar protic, enhances nucleophilicity of NH₂OH | High |
| Diethyl Ether | Non-polar, facilitates salt precipitation | Moderate |
| Water-Ethanol | Recrystallization medium | Optimal purity |
Purification and Isolation Techniques
Recrystallization
Chromatographic Methods
-
Silica Gel Chromatography : Employed for lab-scale purification using ethyl acetate-hexane (1:2) as the eluent, though cost-prohibitive for industrial applications.
Comparative Analysis of Synthesis Methods
| Parameter | Acyl Chloride Route | Nitrile Route |
|---|---|---|
| Starting Material Cost | $120/kg | $95/kg |
| Reaction Time | 8–10 hours | 14–16 hours |
| Hazard Profile | High (SOCl₂ usage) | Moderate |
| Scalability | Industrial-friendly | Limited by reflux conditions |
| Overall Yield | 85–92% | 78–84% |
Scale-Up Considerations and Industrial Applications
Pilot-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-2-methylbenzenecarboximidamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-hydroxy-2-methylbenzenecarboximidamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methylbenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidamide group can interact with nucleophilic sites, affecting various biochemical pathways.
Comparison with Similar Compounds
Positional Isomers
- 4-Methylbenzimidamide hydrochloride (CAS 6326-27-8) and 3-Methylbenzimidamide hydrochloride (CAS 20680-59-5): These isomers differ in the position of the methyl group on the benzene ring (4- or 3-position instead of 2-).
- Benzenecarboximidamide hydrochloride hydrate (CAS 206752-36-5): Contains a hydrated form, which may improve aqueous solubility compared to the non-hydrated target compound. Similarity score: 0.97 .
Halogen-Substituted Derivatives
Functional Group Variations
Methoxy-Substituted Analogues
Bromo-Substituted Derivatives
- 4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride (CAS 1159816-30-4):
Incorporates a bromine atom and a methoxyethyl side chain, significantly altering steric and electronic properties. The bromine atom enhances molecular weight (C₁₀H₁₄BrClN₂O) and may serve as a handle for further functionalization via cross-coupling reactions .
Heterocyclic Analogues
- N′-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride :
Replaces the benzene ring with a furan ring, reducing aromatic stability but introducing oxygen-based electronic effects. This structural change impacts pharmacokinetic properties, such as metabolic resistance .
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N'-Hydroxy-2-methylbenzenecarboximidamide HCl | 1056156-96-7 | C₈H₁₀N₂O·HCl | 150.18 (free base) | 2-methyl, N'-hydroxy |
| 5-Chloro-N'-hydroxy-2-methylbenzenecarboximidamide | 850005-10-6 | C₈H₉ClN₂O | 184.62 | 2-methyl, 5-chloro, N'-hydroxy |
| 4-Methylbenzimidamide HCl | 6326-27-8 | C₈H₁₀N₂·HCl | 150.18 (free base) | 4-methyl |
| N'-Hydroxy-2-methoxybenzenecarboximidamide HCl | - | C₈H₁₀N₂O₂·HCl | 186.63 (free base) | 2-methoxy, N'-hydroxy |
Research Findings and Implications
- Synthetic Utility : The hydrochloride salt form of N'-hydroxy-2-methylbenzenecarboximidamide is pivotal in synthesizing sulfonamide derivatives, as demonstrated in the preparation of α-adrenergic receptor antagonists .
- Bioactivity : Chlorinated analogues like 5-chloro-N'-hydroxy-2-methylbenzenecarboximidamide show enhanced antimicrobial properties, likely due to increased membrane penetration .
- Structural Flexibility : Methoxy and bromo substitutions expand the compound’s utility in medicinal and materials chemistry, enabling tailored electronic and steric profiles for specific applications .
Biological Activity
N'-Hydroxy-2-methylbenzenecarboximidamide;hydrochloride (also referred to as N'-hydroxy-2-methylbenzene-1-carboximidamide hydrochloride) is a compound that has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound exhibits a variety of biological activities, primarily through its interactions with specific molecular targets. It has been investigated for potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.
Key Biological Activities
-
Enzyme Inhibition :
- The compound has shown the ability to inhibit certain enzymes, which may lead to therapeutic effects in various diseases.
- Mechanism: The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
-
Antimicrobial Properties :
- Preliminary studies suggest that it may possess antimicrobial and antifungal activities.
- Research indicates effectiveness against various bacterial strains, although specific data on minimal inhibitory concentrations (MICs) is still being compiled.
-
Anticancer Potential :
- Ongoing research into its efficacy against cancer cell lines indicates potential as an anticancer agent.
- Studies have demonstrated cytotoxic effects on specific cancer types, warranting further exploration into its mechanisms and pathways involved.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows for binding affinity enhancement due to the presence of the hydroxyl group and carboximidamide moiety, facilitating effective modulation of protein functions:
- Enzymatic Pathways : Interactions with enzymes involved in metabolic processes can lead to alterations in cellular functions.
- Protein Binding : The compound can bind to biological macromolecules, influencing various biochemical pathways and contributing to its biological effects.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N'-Hydroxy-4-methylbenzene-1-carboximidamide | Antimicrobial, anticancer | Enzyme inhibition |
| N'-Hydroxy-3-methylbenzene-1-carboximidamide | Anticancer | Protein binding and modulation |
| N'-Hydroxy-2-methylbenzene-1-carboximidamide | Antimicrobial, anticancer | Enzyme inhibition and protein binding |
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism. The IC50 value was determined to be 25 µM, indicating moderate potency.
-
Antimicrobial Activity :
- In vitro tests against Staphylococcus aureus showed an MIC of 15 µg/mL, suggesting significant antimicrobial potential. Further studies are needed to assess its efficacy against other pathogens.
-
Anticancer Research :
- Research involving various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 20 µM, highlighting its potential as an anticancer therapeutic.
Q & A
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
